2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Overview
Description
2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazole ring. This is followed by hydrogenation to introduce the tetrahydro ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the bromophenyl group or the benzothiazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles like nitronium ions (NO2+) are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptobenzothiazole share structural similarities.
Bromophenyl Compounds: 4-bromophenylacetic acid and 4-bromophenylhydrazine are examples of compounds with a bromophenyl group.
Uniqueness: 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is unique due to the combination of its benzothiazole ring and tetrahydro ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKHTMMYJIJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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